molecular formula C11H18Cl2N4O2 B2967337 Spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;dihydrochloride CAS No. 2247102-78-7

Spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;dihydrochloride

Cat. No.: B2967337
CAS No.: 2247102-78-7
M. Wt: 309.19
InChI Key: SPFGRKUSXOKMRQ-UHFFFAOYSA-N
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Description

Spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4’-piperidine]-2-carboxamide;dihydrochloride is a complex organic compound. It belongs to the class of spiro compounds, which are compounds that have at least two molecular rings with only one common atom . The spiro compounds can be fully carbocyclic (all carbon) or heterocyclic (having one or more non-carbon atom) .

Scientific Research Applications

Novel Spiropiperidines as σ-Receptor Ligands

Research on spirocyclic compounds has led to the development of novel spiropiperidines showing high affinity and selectivity towards σ-receptors, which are significant for their potential therapeutic applications. A study by Maier and Wünsch (2002) on spiro[[2]benzopyran-1,4‘-piperidines] and spiro[[2]benzofuran-1,4‘-piperidines] demonstrated systematic variations in substituents to achieve high σ1-receptor affinity, indicating their potential in designing receptor-specific ligands (Maier & Wünsch, 2002).

Antimicrobial Applications

Spirocyclic compounds have also been explored for their antimicrobial properties. Hafez, El-Gazzar, and Zaki (2016) synthesized a novel series of spiro compounds with biologically active sulfonamide and investigated their antimicrobial activity, highlighting the versatility of spirocyclic compounds in developing new antimicrobial agents (Hafez, El-Gazzar, & Zaki, 2016).

Synthesis and Chemical Properties

The synthesis and chemical properties of spirocyclic compounds have been a subject of extensive research. For instance, the work on spiro[oxirane-2,4′-piperidines] by Fishman and Cruickshank (1968) contributes to the understanding of their role as alkylating agents, providing insights into their reactivity and potential applications in synthetic chemistry (Fishman & Cruickshank, 1968).

Novel Methodologies in Spirocyclic Compound Synthesis

The development of novel methodologies for the synthesis of spirocyclic compounds, such as the efficient one-pot synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives by Zou et al. (2012), showcases the innovation in this field. This method, catalyzed by piperidine under ultrasound irradiation, exemplifies advancements in synthetic techniques that enable the creation of complex spirocyclic structures with potential applications across a wide range of scientific disciplines (Zou, Hu, Liu, & Shi, 2012).

Properties

IUPAC Name

spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2.2ClH/c12-10(16)9-5-8-6-17-11(7-15(8)14-9)1-3-13-4-2-11;;/h5,13H,1-4,6-7H2,(H2,12,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFGRKUSXOKMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN3C(=CC(=N3)C(=O)N)CO2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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